molecular formula C21H26ClN3O2 B11002793 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B11002793
M. Wt: 387.9 g/mol
InChI Key: ZJBKOJREJIKUOA-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a pyrrol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways .

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C21H26ClN3O2/c22-18-3-5-19(6-4-18)23-11-13-24(14-12-23)20(26)17-21(7-15-27-16-8-21)25-9-1-2-10-25/h1-6,9-10H,7-8,11-17H2

InChI Key

ZJBKOJREJIKUOA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)N4C=CC=C4

Origin of Product

United States

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